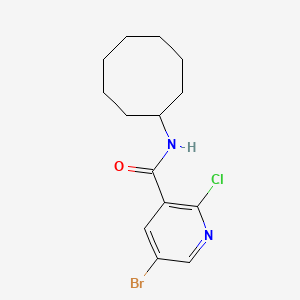

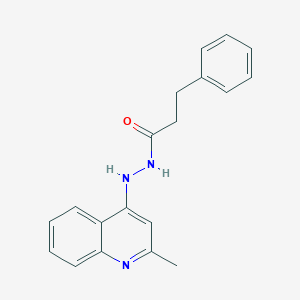

5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

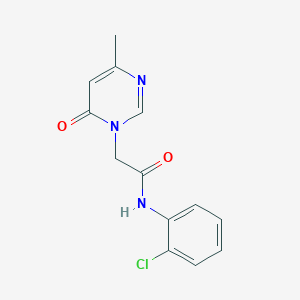

5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide, also known as BCTC, is a chemical compound that was first synthesized in 2002. BCTC belongs to the class of pyridine carboxamides and has been found to have potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

The scientific research applications of 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide encompass various fields, including organic synthesis, material science, and catalysis. Notably, similar compounds have been synthesized and characterized to understand their structural and chemical properties. For instance, a study described the synthesis of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, through a sequence involving N1-arylation and conversion to diethylamide. The compound's structure was elucidated using FT-IR, NMR spectroscopy, and X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit (G. Anuradha et al., 2014). This approach underscores the significance of advanced characterization techniques in confirming the molecular structure and purity of synthesized compounds, which is crucial for their application in scientific research.

Catalytic Applications

Another dimension of research focuses on the catalytic applications of polyhalopyridines, a class to which 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide belongs. A study demonstrated the selective amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, using a palladium-Xantphos complex. This process yielded high chemoselectivity and isolated yields, highlighting the potential of such compounds in catalytic reactions (Jianguo Ji et al., 2003). The efficiency and selectivity of these reactions are essential for developing new synthetic routes in pharmaceuticals and material science.

Antiviral and Antitumor Activities

Compounds structurally related to 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide have also been explored for their biological activities. For example, carbocyclic analogs of uracil nucleosides with modifications at the 5-position of the uracil moiety, including halogenation and amino substitution, exhibited significant antiviral activity against herpes simplex virus types 1 and 2 (Y. Shealy et al., 1983). This suggests the potential of halogenated pyridine derivatives in developing new antiviral agents. Similarly, monoclonal antibodies specific for bromodeoxyuridine, a halogenated nucleoside analog, have been used to detect DNA replication, indicating the utility of such compounds in cancer research and diagnostics (H. Gratzner, 1982).

properties

IUPAC Name |

5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrClN2O/c15-10-8-12(13(16)17-9-10)14(19)18-11-6-4-2-1-3-5-7-11/h8-9,11H,1-7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEIKOKXLQWUPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=C(N=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)

![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471217.png)

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2471221.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)